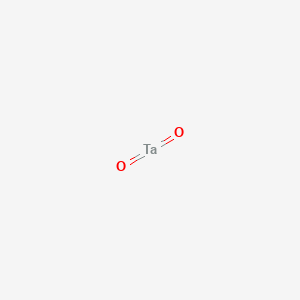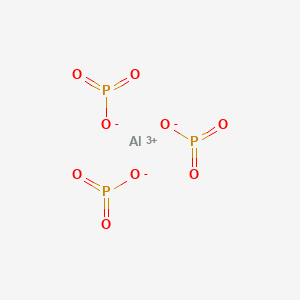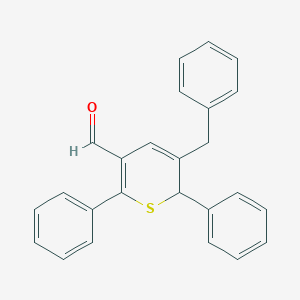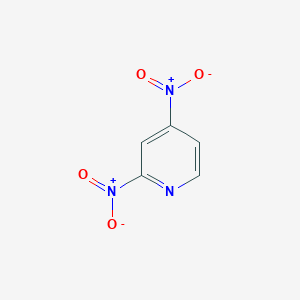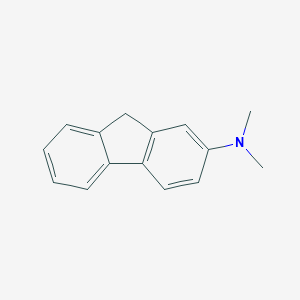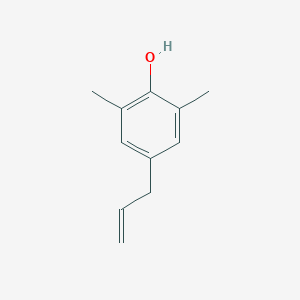
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMHP belongs to the class of compounds known as chalcones, which are characterized by their ability to exhibit a variety of biological activities. In
Aplicaciones Científicas De Investigación
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases like Alzheimer's.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and survival. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to modulate the expression of genes involved in apoptosis and inflammation.
Efectos Bioquímicos Y Fisiológicos
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene can induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the breakdown of cellular components. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In animal studies, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have anti-inflammatory effects and to reduce the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is its relatively low solubility in water, which may make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety and efficacy of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene in humans.
Direcciones Futuras
There are several future directions for research on 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene. One area of interest is its potential use in combination with other drugs for the treatment of cancer. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin. Additionally, more research is needed to understand the optimal dosing and delivery methods for 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene in humans. Finally, further studies are needed to fully understand the mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene and its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with propenyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Propiedades
IUPAC Name |
2,6-dimethyl-4-prop-2-enylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7,12H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSETXDOJYIQIST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498161 |
Source


|
| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene | |
CAS RN |
13037-83-7 |
Source


|
| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
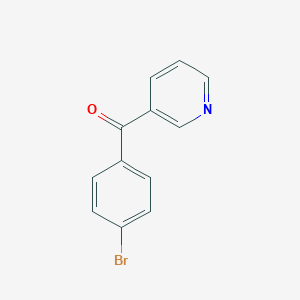

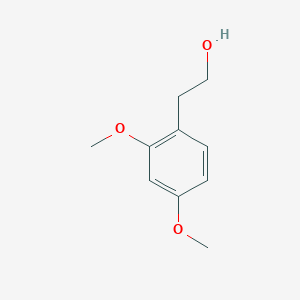
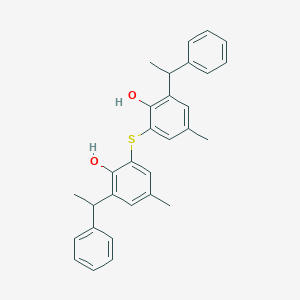
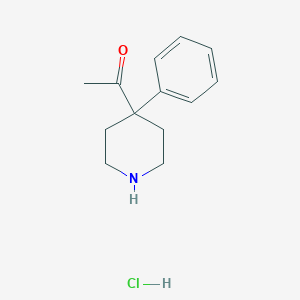
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)

